3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine
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Overview
Description
3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a hydroxyl group at the 2-position and a phenyl ring at the 3-position, which is further substituted with carboxyl groups at the 3 and 5 positions. The presence of these functional groups imparts significant reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The hydroxyl group is introduced at the 2-position of the pyridine ring through a substitution reaction.
Phenyl Ring Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Solvothermal reactions, which involve the use of solvents under high temperature and pressure, are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine involves its interaction with molecular targets through its functional groups. The hydroxyl and carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Another compound with similar functional groups, used in coordination polymers.
3,5-Bis(3,5-dicarboxyphenyl)pyridine: A related compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and its fluorescent properties make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
5-(2-oxo-1H-pyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-10(2-1-3-14-11)7-4-8(12(16)17)6-9(5-7)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMCEYKRPNXKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683162 |
Source
|
Record name | 5-(2-Oxo-1,2-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-10-7 |
Source
|
Record name | 5-(2-Oxo-1,2-dihydropyridin-3-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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